2-嘧啶胺基苯甲酸

描述

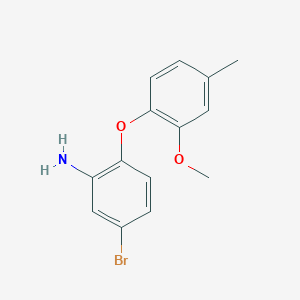

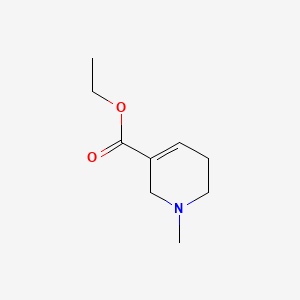

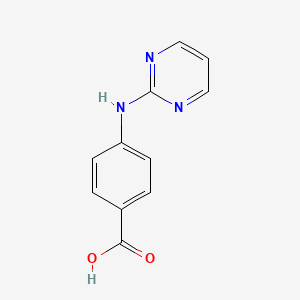

4-(Pyrimidin-2-ylamino)benzoic acid, also known as 4-aminopyrimidine-2-carboxylic acid, is an organic compound that serves as a building block for many other compounds. It is a versatile compound that has a wide range of applications in the scientific community. It has been used in the synthesis of a variety of compounds, including polymers, dyes, and drugs, as well as in the research of biochemical and physiological processes.

科学研究应用

抗疟疾药物开发

“2-嘧啶胺基苯甲酸”已被用于开发新型Pf-DHFR抑制剂 。这些抑制剂旨在解决疟疾治疗中药物耐药性问题。 该化合物被用作嘧啶核的4位和6位的替代物 。 所得化合物对氯喹敏感和氯喹抗性恶性疟原虫菌株均显示出显著的抗疟活性 。

嘧啶衍生物的合成

该化合物已被用于嘧啶衍生物的合成 。 反应在乙醇中回流条件下进行,生成4-((4-芳基嘧啶-2-基)氨基)苯甲酸 。

尼洛替尼的制备

“2-嘧啶胺基苯甲酸”可用于制备尼洛替尼 (AMN-107) ,一种酪氨酸激酶抑制剂。该抑制剂用于治疗某些类型的白血病。

生物学评价

该化合物已被用于抗原生动物、抗肿瘤、抗真菌、抗菌和自身免疫性疾病的生物学评价 。 这是因为它在抑制二氢叶酸还原酶 (DHFR) 中的作用,DHFR 是一种存在于几乎所有真核和原核细胞中的酶 。

化学合成

“2-嘧啶胺基苯甲酸”用于化学合成 。 由于其独特的结构和反应性,它是各种化学化合物合成的关键组成部分 。

材料科学

在材料科学领域,该化合物可用于开发具有独特性能的新材料。 其分子结构有助于形成具有潜在应用于各个行业的复杂材料 。

安全和危害

未来方向

The future directions of research on 4-(Pyrimidin-2-ylamino)benzoic acid could involve further exploration of its potential applications in medical and scientific research. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as RXRα antagonists .

作用机制

Target of Action

The primary target of 4-(Pyrimidin-2-ylamino)benzoic acid is the Retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a crucial role in cellular differentiation and proliferation .

Mode of Action

4-(Pyrimidin-2-ylamino)benzoic acid interacts with RXRα as an antagonist . It binds to the ligand-binding domain (LBD) of RXRα with submicromolar affinity . This binding inhibits the activity of RXRα, leading to changes in gene expression .

Biochemical Pathways

The interaction of 4-(Pyrimidin-2-ylamino)benzoic acid with RXRα affects the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and survival . The antagonistic action of the compound on RXRα can lead to the inhibition of this pathway, affecting the downstream cellular processes .

Result of Action

The binding of 4-(Pyrimidin-2-ylamino)benzoic acid to RXRα leads to significant molecular and cellular effects. It induces time- and dose-dependent cleavage of poly ADP-ribose polymerase and significantly stimulates caspase-3 activity . These actions lead to RXRα-dependent apoptosis, or programmed cell death . This makes the compound a potential candidate for anticancer therapy .

生化分析

Biochemical Properties

4-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with retinoid X receptor alpha (RXRα), acting as an antagonist . This interaction inhibits the activity of RXRα, which is involved in various cellular processes, including gene expression and cell signaling pathways. The nature of this interaction involves binding to the ligand-binding domain of RXRα, leading to inhibition of its activity and subsequent effects on cellular functions.

Cellular Effects

The effects of 4-(Pyrimidin-2-ylamino)benzoic acid on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Pyrimidin-2-ylamino)benzoic acid has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of poly ADP-ribose polymerase . This compound also affects cell proliferation and viability, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of 4-(Pyrimidin-2-ylamino)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the ligand-binding domain of RXRα with high affinity, leading to inhibition of its activity . This inhibition results in the downregulation of RXRα target genes, which are involved in cell proliferation and survival. Additionally, 4-(Pyrimidin-2-ylamino)benzoic acid induces apoptosis through the activation of caspase-3 and the cleavage of poly ADP-ribose polymerase, leading to programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Pyrimidin-2-ylamino)benzoic acid change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-(Pyrimidin-2-ylamino)benzoic acid remains stable under specific conditions, allowing for sustained inhibition of RXRα activity and prolonged effects on cell signaling pathways and gene expression . Degradation of the compound over time can lead to a decrease in its efficacy and changes in its impact on cellular processes.

Dosage Effects in Animal Models

The effects of 4-(Pyrimidin-2-ylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits RXRα activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, 4-(Pyrimidin-2-ylamino)benzoic acid may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

4-(Pyrimidin-2-ylamino)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism affects its bioavailability, efficacy, and toxicity. Enzymes involved in the metabolism of 4-(Pyrimidin-2-ylamino)benzoic acid include cytochrome P450 enzymes, which catalyze its biotransformation into active or inactive metabolites . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, impacting its overall biological activity.

Transport and Distribution

The transport and distribution of 4-(Pyrimidin-2-ylamino)benzoic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . These interactions affect the localization and accumulation of 4-(Pyrimidin-2-ylamino)benzoic acid, influencing its efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms affect the compound’s interactions with biomolecules and its overall biological activity. For example, the localization of 4-(Pyrimidin-2-ylamino)benzoic acid to the nucleus allows it to interact with nuclear receptors like RXRα, modulating gene expression and cellular processes.

属性

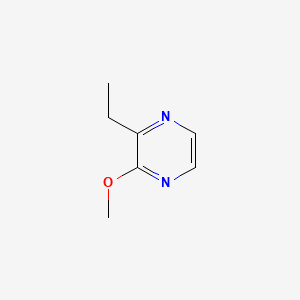

IUPAC Name |

4-(pyrimidin-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDXNIXEOKDJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649927 | |

| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920287-46-3 | |

| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(pyrimidin-2-yl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。